Product packaging for Methyl butylphosphonate(Cat. No.:CAS No. 920-10-5)

Methyl butylphosphonate

Cat. No.: B14757579
CAS No.: 920-10-5
M. Wt: 151.12 g/mol
InChI Key: IGKAXTUBKVXFEV-UHFFFAOYSA-M
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Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus atom, are fundamental to numerous areas of modern science and industry. taylorandfrancis.com Their unique chemical and physical properties have led to their widespread use in agriculture, medicine, and industrial processes. taylorandfrancis.comnih.gov In industrial and environmental chemistry, the term often broadly includes any organic compound with a phosphorus substituent, though in stricter chemical terms it implies the presence of a direct phosphorus-carbon (P-C) bond. wikipedia.org

These compounds are integral components of many commercial products, including pesticides, herbicides, flame retardants, and plasticizers. wikipedia.org For example, organophosphates are among the most common insecticides, while glyphosate, a phosphonate (B1237965), is one of the world's most widely used herbicides. nih.govwikipedia.org The versatility of organophosphorus chemistry stems from phosphorus's ability to exist in various oxidation states and form stable bonds with carbon, oxygen, nitrogen, and sulfur. This allows for the synthesis of a vast array of structures with tailored functionalities.

In the realm of medicinal chemistry, organophosphorus compounds have emerged as crucial scaffolds for drug development. researchgate.net Their applications are extensive, with phosphonate-containing molecules being investigated or used as antiviral and anticancer agents. researchgate.net Bisphosphonates, for instance, are a well-established class of drugs for treating osteoporosis and other bone-related diseases. wikipedia.orgwikipedia.org The significance of phosphorus in biological systems is underscored by the central role of molecules like Adenosine Triphosphate (ATP), which drives energy processes in all living cells. researchgate.net The stability of the P-C bond, in particular, makes phosphonates effective bioisosteres for phosphates, a strategy used in designing drugs like the antiviral Tenofovir. wikipedia.org

Overview of Phosphonate Ester Chemistry and its Relevance to Methyl Butylphosphonate

Phosphonate esters, or simply phosphonates, are a prominent subclass of organophosphorus compounds characterized by a central tetrahedral phosphorus atom double-bonded to an oxygen atom, single-bonded to a carbon atom (forming the defining P-C bond), and single-bonded to two alkoxy or aryloxy groups. wikipedia.org Their general structure is represented as R'-P(=O)(OR)₂, where R' is an alkyl or aryl group, and R represents the ester groups. They are esters derived from phosphonic acids (R'-P(=O)(OH)₂). wikipedia.org

A key feature that distinguishes phosphonate esters from their phosphate (B84403) ester counterparts (O=P(OR)₃) is the direct phosphorus-carbon bond. wikipedia.org This P-C bond is significantly more resistant to chemical and enzymatic hydrolysis than the phosphorus-oxygen-carbon (P-O-C) linkage found in phosphates. This enhanced stability is a critical attribute exploited in many of their applications, from pharmaceuticals to industrial chemicals. wikipedia.org

The synthesis of phosphonate esters is well-established, with the Michaelis-Arbuzov reaction being a cornerstone method. wikipedia.orgyoutube.com This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form the dialkyl alkylphosphonate. youtube.com Other synthetic routes include the Kabachnik–Fields and Pudovik reactions for creating aminophosphonates. wikipedia.org

This compound is a specific example of a phosphonate ester. As its name suggests, it is an ester of methylphosphonic acid. Depending on the specific isomer, it contains both a methyl group and a butyl group attached to the phosphorus center via oxygen atoms. This mixed ester structure is common in organophosphorus chemistry, allowing for the fine-tuning of properties such as solubility and reactivity.

Scope and Research Focus on this compound within Academic Disciplines

Research interest in specific alkylphosphonates like this compound often centers on their role as synthetic intermediates, their potential biological activity, or their application in materials science. While extensive literature exists for the broader class of phosphonates, research focusing solely on this compound is more specialized.

In synthetic chemistry, compounds like methyl phosphinic acid butyl ester are valuable intermediates in the production of more complex molecules, such as the herbicidal agent glufosinate. google.com The synthesis and hydrolysis of such esters are subjects of academic study to optimize reaction conditions and yields. nih.gov For instance, studies have investigated the differing hydrolysis rates of various alkyl esters under acidic and basic conditions, which is crucial for their use as protecting groups in multi-step syntheses. nih.gov

In environmental and biological sciences, research has uncovered natural biosynthetic pathways for methylphosphonate (B1257008). Marine microbes, such as the archaeon Nitrosopumilus maritimus, have been shown to produce cell-associated methylphosphonate esters. nih.govnih.gov This discovery provides a potential biological source for methane (B114726) in the aerobic ocean, as other microbes can catabolize methylphosphonic acid, releasing methane as a byproduct. nih.gov This positions compounds like this compound within the broader biogeochemical cycles of phosphorus and carbon.

Furthermore, given that methylphosphonic acid is a known flame retardant, its esters may be investigated for similar properties or as precursors for flame-retardant polymers. nih.gov The specific combination of methyl and butyl groups can influence physical properties like volatility, viscosity, and miscibility with other materials, making it a target for research in materials science and industrial chemistry.

Chemical and Physical Properties of this compound

The properties of this compound can be estimated based on its structure and data available for closely related compounds. As a mixed dialkyl ester of methylphosphonic acid, its characteristics are influenced by both the methyl and butyl chains.

PropertyValue
Chemical Formula C₆H₁₅O₃P
IUPAC Name butyl methyl methylphosphonate
Molecular Weight 166.15 g/mol
SMILES CCCCOP(=O)(C)OC
Boiling Point Estimated 200-250 °C
Density Estimated ~1.05 g/cm³
Solubility Poorly soluble in water, soluble in organic solvents
Physical State Liquid at room temperature

Note: Some values are estimated based on trends in homologous series of alkylphosphonates, as specific experimental data for this exact compound is not widely published.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O3P- B14757579 Methyl butylphosphonate CAS No. 920-10-5

Properties

CAS No.

920-10-5

Molecular Formula

C5H12O3P-

Molecular Weight

151.12 g/mol

IUPAC Name

butyl(methoxy)phosphinate

InChI

InChI=1S/C5H13O3P/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3,(H,6,7)/p-1

InChI Key

IGKAXTUBKVXFEV-UHFFFAOYSA-M

Canonical SMILES

CCCCP(=O)([O-])OC

Origin of Product

United States

Synthetic Methodologies for Methyl Butylphosphonate and Analogues

Direct Synthesis Pathways for Methyl Butylphosphonate

Direct synthesis routes to this compound focus on the creation of the ester bond between a butylphosphonyl group and a methyl group. Key methodologies include the esterification of butylphosphonic acid, the Arbuzov reaction, and the Mitsunobu reaction.

Esterification Reactions of Butylphosphonic Acid with Methanol (B129727)

The direct esterification of butylphosphonic acid with methanol presents a straightforward approach to obtaining this compound. This reaction, analogous to the Fischer esterification of carboxylic acids, typically requires an acid catalyst to proceed efficiently. nih.govlookchem.comyoutube.com However, the esterification of phosphonic acids is more complex than that of carboxylic acids because it can yield both monoesters and diesters. nih.gov

The selective synthesis of the monoester, this compound, from butylphosphonic acid can be challenging. Research into the selective esterification of phosphonic acids has explored various reagents and conditions to control the degree of esterification. For instance, the use of alkoxy group donors has been investigated. In a study on the esterification of butylphosphonic acid, different reagents were tested for their ability to act as selective ethoxy group donors, which provides insight into the analogous methoxy (B1213986) group donation. nih.gov The reaction of butylphosphonic acid with diethoxymethyl acetate (B1210297) resulted in a 39% conversion to the monoester. nih.gov Similarly, tetramethyl orthocarbonate was found to be active in the esterification of butylphosphonic acid, yielding the corresponding monoester. nih.gov

The reaction conditions, particularly temperature, play a crucial role in determining the product distribution. Lower temperatures generally favor the formation of the monoester, while higher temperatures tend to lead to the diester. nih.govnih.gov For example, the esterification of butylphosphonic acid with an orthoester at 30°C led to the selective formation of the monoethyl ester. nih.gov

Table 1: Esterification of Butylphosphonic Acid with Various Alkoxy Donors nih.gov

Alkoxy Group Donor Solvent Temperature (°C) Product(s) Conversion (%)
Triethyl orthoacetate MTBE 30 Monoethyl butylphosphonate -
Diethoxymethyl acetate - - Monoethyl butylphosphonate 39

It is important to note that while these examples from the literature primarily describe ethyl ester formation, the principles are directly applicable to the synthesis of this compound by using the corresponding methanol-based reagents.

Arbuzov Reaction Pathways for this compound Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgjk-sci.comresearchgate.net This reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965) product. wikipedia.orgjk-sci.com

To synthesize a precursor to this compound, such as dithis compound, one would react a butyl halide (e.g., butyl bromide or butyl iodide) with trimethyl phosphite. wikipedia.orgjk-sci.comnih.gov The general reaction is as follows:

CH₃(CH₂)₃-X + P(OCH₃)₃ → CH₃(CH₂)₃-P(O)(OCH₃)₂ + CH₃-X (where X = Br, I)

The reaction typically requires elevated temperatures, often in the range of 120-160°C. wikipedia.org The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides like butyl halides are suitable substrates, secondary and tertiary alkyl halides are generally not effective. jk-sci.com

It has been noted that the reaction of trimethyl phosphite with n-butyl iodide in acetonitrile (B52724) can be complex, yielding dimethyl methylphosphonate (B1257008) as a significant byproduct alongside the expected dimethyl n-butylphosphonate. This suggests that the reaction conditions need to be carefully controlled to favor the desired product.

The resulting dithis compound can then be selectively dealkylated to yield this compound, as will be discussed in section 2.2.2.

Mitsunobu Reaction in Phosphonate Ester Formation

The Mitsunobu reaction provides a powerful and versatile method for the formation of esters from an alcohol and an acidic component, using a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). acs.orgwikipedia.orgorganic-chemistry.org This reaction is known for proceeding with inversion of stereochemistry at the alcohol carbon. wikipedia.org

In the context of phosphonate esters, the Mitsunobu reaction can be employed to condense a phosphonic acid (the acidic component) with an alcohol. acs.org To synthesize this compound, one would react butylphosphonic acid with methanol.

The general protocol involves dissolving the phosphonic acid, alcohol, and triphenylphosphine (B44618) in a suitable solvent such as tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. wikipedia.org

While the Mitsunobu reaction is a general and efficient route to phosphonic acid esters, its application to the synthesis of simple, unfunctionalized monoesters like this compound is less commonly reported in detail in the literature compared to more complex molecules. acs.org However, the principles of the reaction are well-established and offer a viable synthetic pathway. A modified Mitsunobu coupling procedure has been developed to provide comparable yields and coupling times under alcohol-limiting conditions, which can be advantageous when the alcohol is a precious reagent. acs.org

Derivatization and Transformation Strategies for this compound

In addition to direct synthesis, this compound can be obtained through the derivatization and transformation of related phosphonic acid compounds. These strategies include the selective esterification of phosphonic acids and the controlled dealkylation of phosphonate diesters.

Selective Mono- and Diesterification of Phosphonic Acids

As mentioned previously, the esterification of phosphonic acids can lead to a mixture of mono- and diesters. nih.gov However, methodologies have been developed to selectively favor one product over the other. The selective formation of monoesters is particularly relevant for the synthesis of compounds like this compound.

A key factor in controlling the selectivity is the reaction temperature. nih.govnih.gov Studies have shown that for the esterification of butylphosphonic acid using triethyl orthoacetate as the alkoxy donor, conducting the reaction at 30°C leads to the selective formation of the monoethyl ester. In contrast, increasing the temperature to 90°C results in the formation of the diester as the sole product. nih.gov This temperature-dependent selectivity is a critical tool for synthetic chemists.

The choice of solvent and alkoxy group donor also influences the outcome. For the monoesterification of butylphosphonic acid, dichloromethane (B109758) has been shown to be an effective solvent, leading to high conversion with good selectivity for the monoester when using triethyl orthoacetate as the donor. nih.gov

Table 2: Temperature Effect on the Esterification of Butylphosphonic Acid with Triethyl Orthoacetate nih.gov

Temperature (°C) Product Yield (%)
30 Monoethyl butylphosphonate -

These findings highlight that by carefully selecting the reaction conditions, it is possible to achieve the selective monoesterification of butylphosphonic acid to produce the desired monomethyl ester.

Dealkylation Processes of Alkylphosphonates to Phosphonic Acids

The dealkylation of dialkyl phosphonates is a common method for the preparation of phosphonic acids. beilstein-journals.orggoogle.commdpi.com This process involves the cleavage of one or both ester groups to yield the corresponding phosphonic acid. While the complete dealkylation to the phosphonic acid is more frequently described, selective mono-dealkylation of a dialkyl phosphonate can, in principle, yield a monoester like this compound.

A widely used method for dealkylation is the McKenna reaction, which employs silyl (B83357) halides, most commonly bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI), followed by hydrolysis or alcoholysis. nih.govbeilstein-journals.orgmdpi.comrsc.org The reaction of a dialkyl phosphonate with a silyl halide results in the formation of a bis(trimethylsilyl) phosphonate, which is then readily cleaved by water or an alcohol to give the phosphonic acid. mdpi.com

It has been reported that the selective monodealkylation of dialkyl phosphonates using one equivalent of iodotrimethylsilane is not achievable and leads to a mixture of products. rsc.org However, other methods for selective dealkylation have been explored. For instance, the dealkylation of dibenzyl phosphonates to the corresponding phosphonic acids can be achieved under milder conditions, and selective conversion of certain benzyl (B1604629) phosphonates to the corresponding mono phosphonic acids has also been reported. acs.org

Another approach involves the use of boron tribromide (BBr₃), which can cleanly and quantitatively convert dialkyl phosphonates to the corresponding phosphonic acids under mild conditions. lookchem.combeilstein-journals.org

While the primary focus of these methods is often the synthesis of phosphonic acids, the principles of selective dealkylation are crucial for accessing monoesters from their diester precursors. A patent describes the synthesis of phosphonate monoesters by the condensation of alcohols with methyl phosphonates followed by selective demethylation using TMSBr. google.com This two-step process, starting from a readily available dialkyl phosphonate, offers a viable route to monoesters.

Table 3: Common Reagents for Dealkylation of Dialkyl Phosphonates nih.govlookchem.combeilstein-journals.orggoogle.commdpi.comrsc.orgacs.org

Reagent Conditions Product
Concentrated HCl or HBr Heating Phosphonic Acid
Bromotrimethylsilane (TMSBr) Room temperature, followed by hydrolysis Phosphonic Acid
Iodotrimethylsilane (TMSI) Room temperature, followed by hydrolysis Phosphonic Acid
Chlorotrimethylsilane (B32843) (TMSCl) Heating in a sealed vessel, followed by hydrolysis Phosphonic Acid
Boron Tribromide (BBr₃) -30°C to 70°C, followed by methanolysis Phosphonic Acid
Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a conventional method for the dealkylation of phosphonate esters, typically involving harsh conditions. nih.govgoogle.com The reaction generally proceeds by heating the phosphonate ester with a concentrated mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov This process occurs in two consecutive steps, with the cleavage of the second P-O-C bond often being the rate-determining step. nih.gov

The reaction conditions are often aggressive, requiring reflux temperatures and extended reaction times, which can be incompatible with sensitive functional groups present in the molecule. nih.govgoogle.com For instance, the preparation of arylphosphonic acids has been achieved by refluxing the corresponding dialkyl arylphosphonates with a six-fold excess of concentrated HCl for 12 hours, yielding the desired acids in 71–93% yields. nih.gov The reactivity in acid-catalyzed hydrolysis can be influenced by the nature of the alkyl group on the ester; for example, isopropyl esters have been observed to hydrolyze faster than methyl esters under acidic conditions. nih.gov The kinetics of acid-catalyzed hydrolysis of various dialkyl 2,2-dialkoxyethylphosphonates have been studied, confirming an A-1 mechanism for the reaction. rsc.org

Substrate Type Reagent Conditions Yield Reference
Dialkyl arylphosphonatesconc. HCl (6 equiv.)Reflux, 12 h71–93% nih.gov
Dimethyl methylphosphonateaq. HClHeatingN/A nih.gov
Diethyl 2,2-diethoxyethylphosphonateAcid catalysts in aq. dioxanN/AN/A rsc.org
Trimethylsilyl (B98337) Bromide (TMSBr) Mediated Dealkylation

To circumvent the harsh conditions of acid hydrolysis, trimethylsilyl halides, particularly bromotrimethylsilane (TMSBr) and iodotrimethylsilane (TMSI), are employed for the mild and selective dealkylation of phosphonate esters. nih.govgoogle.com This method, often referred to as the McKenna reaction, involves the conversion of a dialkyl phosphonate into a bis(trimethylsilyl) ester intermediate, which is then readily hydrolyzed with water or an alcohol to furnish the phosphonic acid. google.comnih.govrsc.org

The key advantage of this approach is its high chemoselectivity. TMSBr selectively cleaves P-O alkyl bonds while leaving other sensitive functionalities, such as carboxylate esters, amides, and nitriles, intact. rsc.orgoup.com The reaction is typically performed in aprotic solvents like acetonitrile or dichloromethane at temperatures ranging from room temperature to reflux. nih.gov While highly effective, the reaction can sometimes be accompanied by side processes, and careful control of conditions is necessary. nih.gov An alternative to the more corrosive TMSBr is the combination of chlorotrimethylsilane (TMSCl) and a metal bromide, such as lithium bromide, which can also effect the selective dealkylation of phosphonate esters. google.comoup.com

Substrate Type Reagent Solvent Conditions Key Feature Reference
Multifunctional phosphonate estersTMSBrCH₂Cl₂ or CH₃CNRT to RefluxHigh selectivity for P-O vs. C-O ester cleavage nih.govrsc.org
Dialkyl phosphonatesTMSINeatRoom TempRapid and quantitative transesterification rsc.org
Multifunctional phosphonate estersTMSCl / LiBrAcetonitrileN/AMilder alternative to TMSBr google.comoup.com
Catalytic Hydrogenolysis Approaches

Catalytic hydrogenolysis offers a specific and mild method for the dealkylation of certain phosphonate esters, particularly benzyl esters. nih.gov This technique involves the cleavage of the P-O-benzyl bond in the presence of a catalyst, typically a palladium or rhodium complex, under a hydrogen atmosphere. nih.govmdpi.com The process is highly selective for the benzylic group, leaving other alkyl ester groups untouched, which allows for the synthesis of monoesters.

In addition to deprotecting benzyl phosphonates, catalytic hydrogenation is widely used for the reduction of unsaturated phosphonates. mdpi.com For example, rhodium complexes have been successfully used to catalyze the hydrogenation of β-substituted α,β-unsaturated phosphonates, yielding chiral β-substituted alkanephosphonates with high enantioselectivity. mdpi.com Similarly, heterogeneous rhodium complexes on titanium oxide have been employed for the selective hydrogenation of C=C bonds in the presence of other functional groups. scispace.com

Application Substrate Catalyst System Key Outcome Reference
DealkylationBenzyl phosphonate estersN/A (General mention)Formation of phosphonic acids nih.gov
Asymmetric Hydrogenationβ-substituted α,β-unsaturated phosphonatesRhodium complexesChiral β-substituted alkanephosphonates mdpi.com
Selective Hydrogenation6-methyl-5-hepten-2-oneRhodium on TiO₂Selective reduction of C=C bond scispace.com
Boron Reagent-Mediated Dealkylation

Boron tribromide (BBr₃) is an exceptionally effective reagent for the clean and quantitative dealkylation of dialkyl phosphonates under mild, non-aqueous conditions. researchgate.netlookchem.com This method is compatible with a wide array of sensitive functional groups that would not survive the harsh conditions of traditional acid hydrolysis. researchgate.net The reaction proceeds by treating the dialkyl phosphonate, dissolved in an aprotic solvent like toluene, with BBr₃, often starting at low temperatures and then warming. researchgate.net The resulting intermediate is then treated with methanol to yield the corresponding phosphonic acid. The method is applicable to a range of alkyl esters, including methyl, ethyl, isopropyl, and tert-butyl phosphonates. researchgate.netlookchem.com More recently, binuclear boron compounds have been developed and shown to be catalytically active for the dealkylation of phosphates when used with a stoichiometric amount of BBr₃. nih.gov

| Substrate | Reagent | Solvent | Conditions | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | Dimethyl phosphonate | BBr₃ (1M in hexane) | Toluene | -30°C then 70°C, 6h | 90% | researchgate.net | | Diethyl phosphonate | BBr₃ (1M in hexane) | Toluene | -30°C then 70°C, 6h | 95% | researchgate.net | | Diisopropyl phosphonate | BBr₃ (1M in hexane) | Toluene | -30°C then 70°C, 6h | 89% | researchgate.net | | Ditertiobutyl phosphonate | BBr₃ (1M in hexane) | Toluene | -30°C then 70°C, 6h | 84% | researchgate.net |

Phosphonylations and Cross-Coupling Reactions

Direct methods for forming the crucial C-P bond are central to the synthesis of phosphonates. These include radical-based approaches and transition-metal-catalyzed cross-coupling reactions, which provide powerful tools for constructing complex organophosphorus compounds.

Radical Phosphonylation Methodologies

Radical phosphonylation methods have emerged as powerful strategies for forming C-P bonds under mild conditions. One notable approach utilizes bismuth(III) chloride (BiCl₃) as an inexpensive and non-toxic photocatalyst. nih.govrsc.org Under visible light irradiation, BiCl₃ facilitates a ligand-to-metal charge transfer (LMCT) to generate phosphonyl radicals from H-phosphine oxides. These radicals can then add to a variety of substrates, including alkenes, alkynes, and other unsaturated systems, to form sp³-C–P, sp²-C–P, and sp-C–P bonds in good to excellent yields. nih.govrsc.org

Other metal-catalyzed radical approaches have also been developed. For instance, a copper(I) iodide (CuI)-catalyzed cross-coupling of alkyl radicals (generated from diacyl peroxides) and phosphorus-centered radicals (from H-P(O) compounds) enables the formation of C(sp³)–P bonds. researchgate.net Photoredox catalysis has also been harnessed to generate phosphoranyl radicals, which can activate strong C-O bonds, demonstrating the versatility of radical pathways in organophosphorus synthesis. ucla.edu

Methodology Catalyst/Reagent Radical Source Bond Formed Key Feature Reference
Bismuth PhotocatalysisBiCl₃H-phosphine oxidessp³-C–P, sp²-C–P, sp-C–PVisible-light mediated, mild conditions nih.govrsc.org
Copper CatalysisCuIH-P(O) compounds / Diacyl peroxidesC(sp³)–PCross-coupling of two radical species researchgate.net
Photoredox CatalysisPhotoredox catalyst / PhosphineAlcohols / Carboxylic acidsC-H (from C-O)Generation of phosphoranyl radicals for C-O bond activation ucla.edu
Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern C-P bond formation, with the Hirao reaction being a classic example. rsc.orgresearchgate.net These reactions typically involve the coupling of an organohalide or triflate with a phosphorus nucleophile, such as an H-phosphonate or H-phosphinate ester. cas.czacs.org The versatility of this approach allows for the synthesis of a wide range of aryl- and vinylphosphonates.

Recent advancements have expanded the scope of these reactions significantly. For example, a ligand- and base-free palladium-catalyzed oxidative coupling of aryl pinacol (B44631) boronic esters with H-phosphonates has been developed, offering an environmentally friendly route in ethanol. rsc.org The choice of palladium source and supporting ligands is crucial for reaction efficiency and has been extensively studied to broaden the applicability to various aryl halides, including challenging chloroarenes. cas.czacs.org Furthermore, palladium catalysts have been used in conjunction with ligands containing a phosphonate moiety, which can act as hemilabile ligands to promote catalytic activity in reactions like the Suzuki-Miyaura cross-coupling. semanticscholar.org

Coupling Partners Catalyst System Solvent/Conditions Product Type Reference
Aryl pinacol boronates + H-phosphonatesPd catalyst, additive, oxidantEthanol, mild conditionsArylphosphonates rsc.org
H-phosphonate diesters + Aryl halidesPd(0) source, various ligandsN/AArylphosphonates cas.cz
H-phosphinate esters + ChloroarenesPalladium catalystN/AArylphosphinates acs.org
Aryl halides + Arylboronic acidsPd(II) with α-aminophosphonate ligandsN/ABiaryls (via Suzuki-Miyaura) semanticscholar.org

Enantioselective Synthesis and Chiral this compound Derivatives

The synthesis of specific stereoisomers of phosphonates is of significant interest, particularly for applications in life sciences and materials science, where biological activity and material properties can be highly dependent on chirality. researchgate.net The creation of chiral phosphonates, such as derivatives of this compound, typically involves establishing a stereocenter at the α-carbon atom adjacent to the phosphorus atom.

Asymmetric catalysis is a primary strategy for achieving enantiomerically pure C-chiral phosphonates. mdpi.com This can be accomplished through several catalytic methods, including the use of transition metal complexes with chiral ligands or organocatalysis. mdpi.com For instance, the phospha-aldol reaction (Abramov reaction) to form chiral α-hydroxyphosphonates and the phospha-Mannich reaction for chiral α-aminoalkylphosphonates are two of the most convenient methods. mdpi.com

Organocatalysis, in particular, has emerged as a powerful tool. L-proline, a simple amino acid, has been shown to effectively catalyze the cross-aldol reaction between α-ketophosphonates and ketones to produce optically active tertiary α-hydroxyphosphonates with high enantioselectivity. nih.gov The enantiomeric excess (ee) is sensitive to reaction temperature and the nature of the ester group on the phosphonate. For example, while a reaction with a methyl ester at room temperature might yield a low ee, cooling to -30°C can increase the ee to as high as 95%. nih.gov Similarly, the use of an isopropyl ester can yield an ee of up to 96%. nih.gov Alkyl-substituted ketophosphonates are also excellent substrates, with diethyl acetylphosphonate achieving a 97% ee at 0°C. nih.gov

Another approach involves the use of chiral metal complexes. An aluminum(Salalen) complex, for example, effectively catalyzes the enantioselective hydrophosphonylation of various aldehydes with dimethyl phosphite. mdpi.com The synthesis of chiral α,α-dialkylmalonates, which are versatile building blocks, has been achieved with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) using binaphthyl-modified chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts. frontiersin.org These methodologies provide a pathway to chiral derivatives that could be analogous to this compound.

Table 1: Examples of Enantioselective Synthesis of Chiral Phosphonate Derivatives
Reaction TypeCatalystSubstratesKey FindingsReference
Cross Aldol ReactionL-proline (20 mol%)α-Ketophosphonates and AcetoneMethyl ester achieved 95% ee at -30°C. Isopropyl ester achieved 96% ee at -30°C. nih.gov
HydrophosphonylationChiral Aluminum(Salalen) complexAldehydes and Dimethyl phosphiteEffectively catalyzes the reaction with various aldehydes. mdpi.com
Phase-Transfer Catalysis (PTC) α-alkylation(S,S)-3,4,5-trifluorophenyl-NAS bromideDiphenylmethyl tert-butyl α-alkylmalonateProduces chiral α,α-dialkylmalonates in up to 99% yield and 98% ee. frontiersin.org

Green Chemistry Approaches in this compound Synthesisgoogle.com

The principles of green chemistry, which focus on designing chemical processes that minimize or eliminate hazardous substances, are increasingly being applied to the synthesis of organophosphorus compounds like phosphonates. sciencedaily.comuef.fi This shift is driven by the need for more sustainable practices and the recognition of phosphorus as a critical raw material that requires more efficient use and recycling. bioengineer.orgchemeurope.com Feasible green chemistry methods have been developed for phosphonate synthesis, although challenges in recovery and recycling remain. sciencedaily.comuef.fi

Solvent-Free and Aqueous Reaction Systemsgoogle.com

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions offer significant practical benefits, including simpler operation, lower costs, reduced waste, and less pollution, which are crucial for industrial applications. researchgate.net The combinatorial synthesis of organophosphorus compounds, including phosphonates, can be performed under solvent-free conditions. nih.gov

For example, the synthesis of α-hydroxyphosphonates via the Pudovik reaction can be efficiently carried out under solvent- and catalyst-free conditions using ultrasonic irradiation. nih.govresearchgate.net Reactions between aldehydes and trialkyl phosphites at room temperature are often complete within 10–35 minutes, yielding products in excellent yields. nih.gov Similarly, an unexpected metal-free and solvent-free procedure for α-aminophosphonates has been developed using the aerobic auto-oxidation of heteroaromatic aldehydes as a driving force. researchgate.net

Aqueous reaction systems provide another environmentally benign alternative. The synthesis of benzyl phosphonates has been demonstrated in an aqueous medium using a hydrotalcite heterogeneous catalyst. frontiersin.org β-cyclodextrin has also been used to catalyze the aqueous-phase synthesis of α-hydroxyphosphonates. mdpi.com

Microwave and Ultrasound-Assisted Synthesisgoogle.com

The use of alternative energy sources like microwave (MW) irradiation and ultrasound is a cornerstone of green synthetic chemistry, often leading to dramatically reduced reaction times, higher yields, and purer products. rasayanjournal.co.inajrconline.org

Microwave-Assisted Synthesis: Microwave technology has been successfully applied to the Hirao reaction, a palladium-catalyzed cross-coupling for forming P-C bonds. mdpi.com Using microwave heating instead of conventional methods for coupling aryl halides with H-phosphonates can shorten reaction times while achieving high conversions and excellent yields. mdpi.com The Kabachnik-Fields reaction to produce α-aminophosphonates can also be performed efficiently under microwave irradiation without a catalyst, with reactions completing in as little as 10 minutes at 80°C. nih.gov Microwave-assisted methods have also proven effective for synthesizing nanoporous aluminum-based coordination polymers, which can act as catalysts, reducing reaction times from days to hours. mdpi.com

Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis is considered an eco-friendly method where sonic waves transmit energy, promoting cavitation that facilitates high-energy transformations. rsc.org This technique has been widely used for synthesizing α-aminophosphonates and α-hydroxyphosphonates. rsc.orgnih.gov For instance, the synthesis of α-hydroxyphosphonates from aldehydes and triethyl phosphite under ultrasonic irradiation can shorten reaction times from over 30 minutes to just 8-15 minutes compared to silent reactions, while maintaining high yields (85-93%). nih.govresearchgate.net Catalyst-free synthesis of α-aminophosphonates under ultrasound has been reported to give yields of 89-95% in under an hour. rsc.org

Table 2: Comparison of Green Synthesis Techniques for Phosphonates
TechniqueReactionConditionsAdvantagesReference
Solvent-Freeα-Hydroxyphosphonate SynthesisAldehyde, Trialkyl phosphite, 25°C, UltrasoundCatalyst-free, excellent yields, reaction time 10-35 min. nih.gov
Microwave-Assistedα-Aminophosphonate Synthesis (Kabachnik-Fields)Aldehyde, Amine, Diphenyl phosphite, Ethanol, 80°CCatalyst-free, reaction time 10 min. nih.gov
Microwave-AssistedHirao ReactionAryl halide, H-phosphonate, Pd(OAc)₂, BaseShorter reaction times, high yields, P-ligand-free option. mdpi.com
Ultrasound-Assistedα-Hydroxyphosphonate SynthesisAldehyde, Triethyl phosphite, Camphorsulfonic acidReaction time reduced to 8-15 min from 30-75 min. nih.gov
Ultrasound-Assistedα-Aminophosphonate SynthesisAldehyde, Aniline, Diethyl phosphite, UltrasoundCatalyst-free, 89-95% yield in 19-46 min. rsc.org

Application of Recyclable and Heterogeneous Catalystsgoogle.com

Heterogeneous Catalysts: Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation by filtration. Metal-organic frameworks (MOFs) and other coordination polymers represent a promising class of heterogeneous catalysts. A 3D copper-phosphonate network has been shown to be a highly efficient and recyclable catalyst for various organic reactions, maintaining its activity for at least three cycles. rsc.org Similarly, a heterogeneous nickel catalyst supported on a porous polymer (Ni@CPOL-dppp&PPh₃) demonstrated excellent reactivity, stability, and recyclability for the synthesis of H-phosphonate diesters, avoiding the use of phosphorus trichloride. acs.org

Recyclable Catalysts: Ionic liquids (ILs) are considered green solvents and can also function as recyclable catalysts. Choline hydroxide (B78521), a basic IL, has been used as an effective and recyclable catalyst for the synthesis of β-phosphonomalonates. tandfonline.com Another strategy is the immobilization of homogeneous catalysts on a solid support. Chiral phosphoric acids derived from BINOL, which are powerful organocatalysts, have been anchored to a polystyrene support, allowing for their recovery and reuse in both batch and continuous flow processes without degradation. nih.gov

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms in Methyl Butylphosphonate Synthesis

Formation and Role of Intermediates (e.g., Phosphoranes, Pyrophosphonates)

The synthesis of phosphonates can involve the formation of several reactive intermediates. In reactions such as the Michaelis-Arbuzov reaction, a common method for preparing phosphonates, a key intermediate is a phosphonium (B103445) salt. youtube.com For instance, the reaction of a trialkyl phosphite (B83602) with an alkyl halide initially forms a phosphonium cation. youtube.com This intermediate is then attacked by the displaced halide ion, leading to the final phosphonate (B1237965) ester. youtube.com

In some synthetic routes, particularly those involving activators like diphenylchlorophosphate, pyrophosphonate intermediates can be formed. rsc.orgresearchgate.net For example, the activation of an H-phosphonate can lead to the formation of a pyrophosphonate species, which then reacts with an alcohol to yield the desired phosphonate ester. rsc.orgresearchgate.net The presence of a base, such as pyridine, can act as a nucleophilic catalyst, influencing the formation and reactivity of these intermediates. rsc.orgresearchgate.net

Furthermore, in certain one-pot syntheses of more complex phosphonates, silylated phosphonium and pentavalent phosphono-phosphonate intermediates have been proposed. nih.gov These intermediates play a crucial role in the sequential bond-forming steps of the reaction. nih.gov The stability and subsequent reaction pathways of these intermediates are often influenced by the specific reaction conditions and the nature of the substituents.

Nucleophilic Attack Pathways at Phosphorus Centers

The phosphorus atom in phosphonate precursors is electrophilic and thus susceptible to nucleophilic attack. mdpi.com During the synthesis of this compound, a crucial step involves the attack of a nucleophile, typically an alcohol or its corresponding alkoxide, on a phosphorus-containing intermediate. youtube.com

In the context of the Michaelis-Arbuzov reaction, after the initial formation of the phosphonium salt, the halide anion acts as a nucleophile, attacking one of the alkyl groups on the phosphorus, leading to the formation of the P=O double bond and the final phosphonate ester. youtube.comyoutube.com

The geometry of the nucleophilic attack can have stereochemical implications. For many reactions involving tetracoordinate and pentacoordinate phosphorus species, the attack often proceeds with an inversion of configuration at the phosphorus center. organic-chemistry.orgnih.gov This is consistent with an S(_N)2-type mechanism at the phosphorus atom. The regioselectivity of the nucleophilic attack can also be influenced by the steric and electronic properties of the substituents on the phosphorus intermediate. organic-chemistry.org

Influence of Steric and Electronic Effects on Reaction Course

Both steric and electronic factors play a significant role in determining the rate and outcome of this compound synthesis. acs.orgrsc.org

Electronic Effects: The electronic nature of the substituents also has a profound impact. Electron-withdrawing groups on the alkyl halide can increase its electrophilicity, making it more susceptible to nucleophilic attack by the phosphite and thus accelerating the reaction. mdpi.com Conversely, electron-donating groups on the phosphite can increase its nucleophilicity, also leading to a faster reaction. In the synthesis of arylphosphonates, it has been observed that electron-donating groups on the aryl fragment accelerate the elimination process, while electron-withdrawing groups slow it down. acs.org

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For this compound, understanding the kinetics of its formation and hydrolysis is essential for controlling its synthesis and predicting its environmental fate.

Reaction Rate Determinations and Order Analysis

The hydrolysis of phosphonate esters, a key transformation, is generally susceptible to both acidic and basic conditions. wikipedia.org Kinetic studies on the hydrolysis of various phosphonate esters have shown that the reaction is often first-order in both the phosphonate ester and the catalyst (e.g., hydroxide (B78521) ion or hydronium ion). cdnsciencepub.com For instance, the hydrolysis of dimethyl acetylphosphonate was found to be first order in both the phosphonate and hydroxide ion concentration. cdnsciencepub.com

Reaction ConditionReactantCatalystRate LawReference
Basic HydrolysisDimethyl acetylphosphonateHydroxide ionRate = k[Phosphonate][OH⁻] cdnsciencepub.com
Acid HydrolysisMethyl methyl-arylphosphinatesHClO₄Complex, dependent on acid concentration nih.gov
Alkaline HydrolysisDiethyl alkylphosphonatesHydroxide ionRate = k[Phosphonate][OH⁻] mdpi.com

This table presents generalized rate laws based on studies of similar phosphonate esters. The specific rate constants would need to be determined experimentally for this compound.

Activation Energy and Thermodynamic Considerations in Phosphonate Hydrolysis

The hydrolysis of phosphonate esters is an activated process, meaning it requires a certain amount of energy, the activation energy (Ea), to proceed. This energy barrier can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation. nih.gov

Thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation provide further details about the transition state of the hydrolysis reaction. nih.gov For example, a negative entropy of activation would suggest a more ordered transition state compared to the reactants, which is common for bimolecular reactions like the attack of a water molecule or hydroxide ion on the phosphonate.

Studies on the hydrolysis of related phosphonate esters have provided data on these parameters. For instance, theoretical studies on the formation of phosphonate esters have calculated activation energies and thermodynamic parameters for various proposed mechanisms. nih.gov Experimental studies on the hydrolysis of specific phosphonate-bridged monomers have also determined activation parameters under different pH conditions. nih.gov

CompoundConditionActivation Energy (Ea)Enthalpy of Activation (ΔH‡)Entropy of Activation (ΔS‡)Gibbs Free Energy of Activation (ΔG‡)Reference
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonatepH 4, 25-80 °CData AvailableData AvailableData AvailableData Available nih.gov
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonatepH 7, 25-80 °CData AvailableData AvailableData AvailableData Available nih.gov
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonatepH 10, 25-80 °CData AvailableData AvailableData AvailableData Available nih.gov
Theoretical Phosphonate FormationGas PhaseCalculatedCalculatedCalculatedCalculated nih.gov

This table illustrates the types of data obtained from kinetic studies. The specific values for this compound would require dedicated experimental investigation.

The cleavage of the P-O bond is the most common pathway in both acid- and base-catalyzed hydrolysis of phosphonates. mdpi.com However, under certain conditions, cleavage of the C-O bond can also occur. mdpi.comnih.gov The relative rates of these competing pathways are influenced by the structure of the phosphonate and the reaction conditions.

Catalysis in Phosphonate Chemistry

The catalysis of phosphonates, a class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond, is a critical area of study due to their prevalence in industrial applications and as environmental pollutants. The stability of the phosphonate functional group necessitates catalytic methods for both its synthesis and degradation, particularly focusing on the cleavage and formation of the phosphorus-oxygen (P-O) bonds within the ester moieties.

Role of Homogeneous and Heterogeneous Catalysts

The transformation of phosphonate esters is facilitated by both homogeneous and heterogeneous catalysts, each offering distinct advantages in terms of selectivity, efficiency, and reusability.

Homogeneous Catalysis:

Homogeneous catalysts, which exist in the same phase as the reactants, are pivotal in the synthesis and hydrolysis of phosphonate esters. Acid catalysis is a prominent example, with mineral acids like hydrochloric acid (HCl) and perchloric acid (HClO₄) being frequently employed for the hydrolysis of dialkyl phosphonates. nih.gov These reactions typically proceed via nucleophilic attack of water on the phosphorus center, leading to P-O bond cleavage. nih.gov The effectiveness of the acid catalyst can be influenced by its concentration, with optimal rates observed at specific molarities. For instance, the hydrolysis of certain phosphinates, which share mechanistic similarities with phosphonates, shows a maximum rate at specific acid concentrations, beyond which the rate may decrease. nih.gov

Heterogeneous Catalysis:

Heterogeneous catalysts, existing in a different phase from the reactants, are particularly significant in the degradation of phosphonates due to their stability and ease of separation from the reaction mixture. Metal oxides are a prominent class of heterogeneous catalysts for the decomposition of phosphonates like dimethyl methylphosphonate (B1257008) (DMMP), a simulant for nerve agents. mdpi.com

Variable-valence metal oxides such as cerium oxide (CeO₂) and copper oxide (CuO) have demonstrated high catalytic activity. mdpi.com The mechanism often involves the redox capabilities of the metal ions, which can facilitate the oxidative cleavage of the P-O-C linkage. mdpi.com For instance, CuO/CeO₂ catalysts have been shown to effectively decompose DMMP into less toxic products. mdpi.com The morphology and composition of these catalysts, such as the Cu/Ce ratio, significantly influence their performance. mdpi.com Zirconium oxide (ZrO₂) has also been investigated, with studies on size-selected clusters showing that dissociative adsorption of DMMP occurs, leading to P-OCH₃ bond scission. jh.edu

The following table summarizes examples of homogeneous and heterogeneous catalysts used in the transformation of dialkyl phosphonates.

Catalyst TypeCatalyst ExampleReaction TypeSubstrate ExampleKey Findings
Homogeneous Hydrochloric Acid (HCl)HydrolysisDialkyl ArylphosphonatesTwo-step hydrolysis with pseudo-first-order kinetics. researchgate.net
Perchloric Acid (HClO₄)HydrolysisMethyl Methyl-arylphosphinatesOptimal reaction rate at 6-7 M acid concentration. nih.gov
Heterogeneous CuO/CeO₂Oxidative DecompositionDimethyl MethylphosphonatePerformance is dependent on the Cu/Ce ratio; redox mechanism facilitates decomposition. mdpi.com
Zirconium Oxide (ZrO₂) ClustersDecompositionDimethyl MethylphosphonateStoichiometric decomposition via P-OCH₃ bond cleavage. jh.edu
Metal Phosphonate NetworksCO₂ FixationEpoxidesCobalt-phosphonate networks show high efficiency and recyclability. researchgate.net

Mechanistic Aspects of Catalytic P-O Bond Cleavage and Formation

The cleavage and formation of P-O bonds in phosphonates are fundamental processes in their synthesis and degradation, with mechanisms that are highly dependent on the catalyst and reaction conditions.

P-O Bond Cleavage:

The acid-catalyzed hydrolysis of dialkyl phosphonates is a well-studied example of P-O bond cleavage. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism at the phosphorus center. Two primary pathways are considered: the AAc2 and AAl2 mechanisms.

AAc2 Mechanism: This pathway involves the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center and leading to the cleavage of the P-O bond with the departure of an alcohol molecule. This is the more common mechanism for the hydrolysis of phosphonate esters. nih.gov

AAl2 Mechanism: In this less common mechanism, protonation occurs on the ester oxygen, followed by nucleophilic attack of water on the alkyl carbon, resulting in the cleavage of the C-O bond. This pathway is more likely when the alkyl group can form a stable carbocation. nih.govresearchgate.net

Studies on the hydrolysis of methyl dialkylphosphinates have provided evidence for both mechanisms, with the predominant pathway being influenced by the structure of the phosphinate. nih.govresearchgate.net The effect of different alkyl groups on the rate of hydrolysis has also been noted; for example, in acid catalysis, isopropyl derivatives of phosphonates hydrolyze faster than the corresponding methyl esters. nih.gov

The decomposition of phosphonates on metal oxide surfaces also involves P-O bond cleavage. In the case of dimethyl methylphosphonate (DMMP) on zirconium oxide clusters, the process is initiated by the scission of a P-OCH₃ bond, leading to the formation of surface-bound methoxy (B1213986) species and a methylphosphonate moiety. jh.edu On variable-valence oxides like CuO/CeO₂, the cleavage is part of a redox cycle, where lattice oxygen from the catalyst participates in the oxidation of the phosphonate. mdpi.com

P-O Bond Formation:

The formation of the P-O ester bond in phosphonates is a key step in their synthesis. While the classic Arbuzov and Michaelis-Becker reactions are fundamental, catalytic methods offer milder conditions and improved selectivity. Organometallic catalysts, particularly those based on palladium, have been employed in phosphonylation reactions, although these often focus on C-P bond formation as the primary catalytic step.

The direct catalytic formation of the P-O bond is less commonly described for phosphonates compared to phosphates. However, the principles of nucleophilic substitution at a phosphorus center are central. For instance, the reaction of a phosphonic acid derivative with an alcohol in the presence of a suitable catalyst that activates either the phosphorus center or the alcohol can lead to ester formation.

The following table outlines the key mechanistic features of P-O bond cleavage in dialkyl phosphonates.

ReactionCatalystProposed MechanismKey Mechanistic Steps
Acid-Catalyzed Hydrolysis H⁺ (e.g., HCl, HClO₄)AAc21. Protonation of phosphoryl oxygen.2. Nucleophilic attack of water on the phosphorus atom.3. Cleavage of the P-O bond.
AAl21. Protonation of ester oxygen.2. Nucleophilic attack of water on the alkyl carbon.3. Cleavage of the C-O bond.
Heterogeneous Catalytic Decomposition Metal Oxides (e.g., ZrO₂, CuO/CeO₂)Surface-mediated dissociation/Redox cycle1. Adsorption of the phosphonate onto the catalyst surface.2. Cleavage of the P-OCH₃ bond, often involving lattice oxygen.3. Desorption of products (e.g., methanol (B129727), CO, CO₂).

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds like methyl butylphosphonate. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, NMR provides a detailed map of the molecular structure. jeol.com The 100% natural abundance of the ³¹P nucleus makes it particularly well-suited for NMR analysis, offering invaluable information for structural determination. jeol.com

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound (CH₃CH₂CH₂CH₂OP(O)(OH)CH₃), four distinct signals corresponding to the butyl chain protons and one signal for the P-methyl protons are expected. The chemical shift of protons is influenced by their electronic environment, and the multiplicity of a signal is determined by the number of adjacent non-equivalent protons (n+1 rule). docbrown.infodocbrown.info

The protons of the terminal methyl group (CH₃) of the butyl chain would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The two internal methylene groups of the butyl chain would exhibit more complex splitting, appearing as multiplets due to coupling with their neighboring methylene protons. The methylene group attached to the phosphonate (B1237965) oxygen (-O-CH₂-) would appear as a triplet of doublets (or a quartet), coupled to both the adjacent methylene group and the phosphorus nucleus. The methyl group attached directly to the phosphorus atom (P-CH₃) would appear as a doublet due to coupling with the ³¹P nucleus. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern Coupling
Butyl CH₃~0.9Triplet (t)³J(H,H)
Butyl CH₂~1.4Multiplet (m)³J(H,H)
Butyl CH₂~1.6Multiplet (m)³J(H,H)
O-CH₂~3.9Doublet of Triplets (dt) or Quartet (q)³J(H,H), ³J(P,H)
P-CH₃~1.5Doublet (d)²J(P,H)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected: four for the butyl carbons and one for the methyl carbon attached to phosphorus. A key feature in the ¹³C NMR of organophosphonates is the presence of carbon-phosphorus coupling (¹³C-¹⁹P coupling), which splits the signals of carbons near the phosphorus atom into doublets. jeol.com The magnitude of the coupling constant (JCP) depends on the number of bonds separating the carbon and phosphorus atoms, with one-bond couplings (¹JCP) being the largest. jeol.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Coupling to ³¹P
Butyl CH₃~13No
Butyl CH₂~19No
Butyl CH₂~32Yes (³JCP)
O-CH₂~67Yes (²JCP)
P-CH₃~12Yes (¹JCP)

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for analyzing organophosphorus compounds. jeol.com It provides direct information about the chemical environment of the phosphorus atom. The chemical shift of the ³¹P nucleus is highly sensitive to the nature of the substituents attached to it, its oxidation state, and coordination number. For this compound, a single resonance is expected in the phosphonate region of the spectrum. The chemical shift can be influenced by factors such as pH, ionic strength, and the presence of cations like Mg²⁺. nih.govresearchgate.net This sensitivity allows ³¹P NMR to be used not only for structural confirmation but also as a probe for the local chemical environment. nih.govresearchgate.net Furthermore, ³¹P NMR is an excellent tool for monitoring the progress of reactions involving phosphonate compounds, as the signals of reactants, intermediates, and products typically appear at distinct chemical shifts. chemrxiv.orgrsc.org

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning all proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For this compound, cross-peaks would connect the signals of adjacent protons within the butyl chain (e.g., terminal CH₃ with its neighboring CH₂, and so on), providing clear evidence for the connectivity of the alkyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. nih.govhmdb.ca An HMQC/HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals in the skeleton.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, key absorption bands in the IR spectrum confirm the presence of the phosphonate group and the alkyl chains.

A very strong and prominent absorption band is expected for the P=O (phosphoryl) stretching vibration. nih.gov The exact frequency of this band can be influenced by hydrogen bonding. Other characteristic absorptions include those for P-O-C, C-O, and C-H bonds. The spectrum of the closely related dimethyl methylphosphonate (B1257008) (DMMP) shows a strong phosphoryl stretch around 1250 cm⁻¹, which shifts to a lower frequency upon coordination to metal ions. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H StretchP-OH3200-2500Broad, Strong
C-H StretchAlkyl (CH₃, CH₂)2960-2850Strong
P=O StretchPhosphoryl~1250Very Strong
P-O-C StretchPhosphonate Ester1050-1030Strong
P-C StretchAlkylphosphonate780-650Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. nih.gov For this compound (molecular weight: 152.13 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used. nih.gov

The fragmentation pattern is key to structural elucidation. In organophosphorus compounds, cleavage often occurs at the bonds adjacent to the phosphorus atom. For this compound, characteristic fragment ions would result from the loss of the butoxy group ([M-C₄H₉O]⁺), the butyl group ([M-C₄H₉]⁺), or the methoxy (B1213986) group from a rearranged ion. The fragmentation of analogous compounds like di-isopropyl methyl phosphonate (DIMP) shows that loss of the alkyl groups is a major pathway. mdpi.com Common fragmentation patterns in mass spectrometry involve the loss of stable neutral molecules and the formation of stable ions. libretexts.orglibretexts.org

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Neutral Loss
152[CH₃P(O)(OH)(OC₄H₉)]⁺Molecular Ion
97[CH₃P(O)(OH)₂]⁺C₄H₈ (Butene)
95[P(O)(OH)₂(OC₄H₉)]⁺CH₄
79[CH₃PO₂H]⁺C₄H₉OH (Butanol)
57[C₄H₉]⁺CH₃PO₃H₂

Chromatographic Techniques for Purity and Separation

Chromatography is a cornerstone for the analysis and purification of this compound, enabling the separation of the target compound from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.

GC-MS is widely employed for the analysis of organophosphorus compounds. cromlab-instruments.esbrjac.com.br The separation is typically achieved using a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. cromlab-instruments.es Electron ionization (EI) is a common ionization method used, operating at 70 eV. csic.es The resulting fragmentation pattern for this compound would show characteristic ions corresponding to the loss of alkoxy groups and other structural fragments, allowing for unambiguous identification. The technique is highly sensitive, capable of detecting trace-level impurities. umn.edu For quantitative analysis, a calibration curve is prepared using standards of known concentration. brjac.com.br

Table 1: Typical GC-MS Parameters for Organophosphorus Compound Analysis

Parameter Value/Condition
Column TraceGOLD TG-5SilMS or similar
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Oven Program Temperature gradient (e.g., start at 70°C, ramp to 305°C) csic.es
Ionization Mode Electron Ionization (EI) at 70 eV
Detector Quadrupole or Ion Trap Mass Spectrometer

| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |

This interactive table summarizes common starting conditions for the GC-MS analysis of organophosphorus compounds. Specific parameters may be optimized for this compound.

For organophosphorus compounds that may be thermally labile or non-volatile, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. chromatographyonline.com HPLC separates components of a mixture in a liquid phase based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

Reversed-phase HPLC (RP-HPLC) is commonly used, employing a nonpolar stationary phase like C18 and a polar mobile phase. ijcmas.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is often accomplished using an ultraviolet (UV) detector, as the phosphonate functional group itself may not have a strong chromophore, but impurities or derivatized forms might. nih.govnih.gov The technique's utility lies in its ability to quantify the purity of this compound by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Conditions for Analysis

Parameter Value/Condition
Column C18 (e.g., 150 mm × 4.6 mm, 5 µm) chromatographyonline.com
Mobile Phase Acetonitrile:Water gradient or isocratic mixture ijcmas.com
Flow Rate 1.0 - 2.0 mL/min nih.govchromatographyonline.com
Column Temperature Ambient or controlled (e.g., 35 °C) chromatographyonline.com
Detector UV-VIS Detector (e.g., at 214 nm or 225 nm) nih.govsigmaaldrich.com

| Injection Volume | 20 µL |

This interactive table outlines typical conditions for the HPLC analysis of related organic compounds. The method would be optimized for this compound.

Thin Layer Chromatography (TLC) serves as a rapid and economical qualitative tool for analyzing this compound. It is primarily used to monitor the progress of a synthesis reaction or to determine the appropriate solvent system for a larger-scale purification. A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a chamber with a solvent (eluent), which moves up the plate by capillary action, separating the components based on their polarity. The position of the compound is visualized under UV light or by staining. youtube.com

Column chromatography is the standard technique for the purification of this compound on a laboratory scale. rochester.eduyoutube.com It operates on the same principles as TLC but is used for preparative purposes. A glass column is packed with a stationary phase, most commonly silica gel, and the crude compound mixture is loaded onto the top. researchgate.net A solvent or a mixture of solvents (eluent) is then passed through the column, and the separated components are collected in fractions as they exit the column. researchgate.net The choice of eluent is critical and is typically determined by preliminary TLC analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and phosphorus) in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₅H₁₃O₃P. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and empirical formula, thereby confirming its identity and purity.

Table 3: Elemental Analysis Data for this compound (C₅H₁₃O₃P)

Element Theoretical Mass % Experimental Mass % (Hypothetical)
Carbon (C) 39.47% 39.42%
Hydrogen (H) 8.61% 8.65%
Oxygen (O) 31.54% 31.49%

| Phosphorus (P) | 20.36% | 20.44% |

This interactive table compares the calculated theoretical elemental composition of this compound with a set of representative experimental results. The close correlation validates the compound's empirical formula.

Advanced Characterization Techniques in Coordination Chemistry (e.g., EXAFS for Metal Complexes)

Phosphonate ligands, including this compound, are known for their ability to coordinate with a wide variety of metal ions to form stable metal-organic frameworks (MOFs) and other coordination polymers. nih.govmdpi.com The study of these metal complexes requires advanced analytical methods to elucidate the coordination environment of the metal center.

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful synchrotron-based technique used for this purpose. EXAFS provides detailed information about the local atomic structure around a specific element (the absorbing atom, in this case, the metal ion). By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, one can determine the type of neighboring atoms, their distance from the central metal atom, and their coordination number with high precision. For a complex of a metal with this compound, EXAFS could precisely measure the metal-oxygen bond lengths and determine how many phosphonate groups are bound to the metal center, providing critical insights into the complex's structure and bonding.

Applications of Methyl Butylphosphonate in Scientific and Industrial Domains

Utilization as Chemical Intermediates in Organic Synthesis

The reactivity of the phosphonate (B1237965) group makes methyl butylphosphonate a valuable intermediate in the synthesis of a wide range of organic molecules. Its structure allows for further chemical transformations to create more complex and specialized compounds.

This compound serves as a key precursor in the synthesis of other, more complex organophosphorus compounds. cymitquimica.com The phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds within the molecule are sites for chemical reactions that allow for the attachment of different functional groups. This capability is fundamental to the field of organophosphorus chemistry, which has historically produced a vast number of molecules for various applications. nih.gov Through well-established synthetic routes, intermediates like this compound can be converted into a diverse array of derivatives, including those used as flame retardants or other specialty chemicals. cymitquimica.com The ability to build upon its core structure is a primary reason for its significance as a chemical intermediate.

In the broader context of organic synthesis, phosphonate esters are crucial reagents for forming new carbon-carbon bonds, a fundamental process in constructing complex molecular skeletons. While specific research detailing the extensive use of this compound in multi-step synthesis is not widespread, compounds of its class are instrumental in reactions like the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the creation of alkenes, which are common features in many complex organic molecules, including natural products and pharmaceuticals. The phosphonate acts as a stabilized carbanion precursor, which then reacts with aldehydes or ketones. The versatility of phosphonates makes them valuable tools for organic chemists aiming to build intricate molecular architectures. youtube.com

Materials Science Applications

The incorporation of phosphorus-containing compounds into materials is a well-established strategy for enhancing various properties, from thermal stability to fire resistance. This compound and its derivatives are explored for their potential contributions in this domain.

This compound can be integrated into polymer systems as an additive to modify their physical and chemical properties. Organophosphorus compounds are utilized for several functions within a polymer matrix. specialchem.comnih.gov

Plasticizers : These additives increase a polymer's flexibility, extensibility, and processability. nih.gov By embedding themselves between polymer chains, they reduce intermolecular forces, thereby lowering the glass transition temperature. nih.govbitmesra.ac.in

Flame Retardants : Phosphorus-based compounds are effective flame retardants. Their mechanism often involves forming a protective char layer on the polymer surface during combustion, which insulates the underlying material from heat and fuel sources. researchgate.net

Stabilizers and Modifiers : Additives can protect polymers from degradation due to heat or UV light and can modify properties like impact strength or melt viscosity. specialchem.com Phosphoric acid derivatives, for instance, can also be used as antistatic agents to prevent the buildup of static charge on polymer surfaces. nih.gov

Table 1: Potential Functions of Organophosphorus Additives in Polymer Systems

Additive Type Primary Function Effect on Polymer
Plasticizer Increases flexibility and processability. Lowers glass transition temperature and elastic modulus. nih.gov
Flame Retardant Reduces flammability. Promotes char formation during combustion, insulating the material. researchgate.net
Heat/UV Stabilizer Prevents degradation. Prolongs the lifetime and maintains the mechanical properties of the polymer. specialchem.com

| Antistatic Agent | Prevents static charge accumulation. | Forms conductive paths to dissipate electrical charges. nih.gov |

Beyond its use as an additive, this compound can serve as a building block for new phosphorus-containing polymers. In this approach, the phosphorus atom becomes an integral part of the polymer backbone or a pendant group attached to it. nih.gov This permanent integration can impart lasting properties to the material.

The synthesis of such polymers can be achieved through various methods, including the polymerization of phosphorus-containing monomers. researchgate.netnih.gov For example, a molecule like this compound could be chemically altered to include a polymerizable group (such as a methacrylate (B99206) or vinyl group). This new monomer could then undergo polymerization, often through free-radical or ring-opening polymerization (ROP), to form a high-molecular-weight polymer. nih.govmdpi.com The resulting materials often exhibit enhanced thermal stability, with decomposition temperatures reported to be above 360°C for some aromatic phosphorus-containing polyesters. researchgate.net

Table 2: Selected Synthesis Methods for Phosphorus-Containing Polymers

Polymerization Method Monomer Type Catalyst / Initiator Example Resulting Polymer Type
Free-Radical Polymerization Phosphorylated acrylates/methacrylates. researchgate.netnih.gov AIBN (Azobisisobutyronitrile). nih.gov Polymers with pendant phosphorus groups.
Ring-Opening Polymerization (ROP) Cyclic phosphonates and phosphates. mdpi.com Lewis acids (e.g., AlCl₃), organometallic catalysts. nih.govmdpi.com Polyphosphoesters, polyphosphonates. mdpi.com
Polycondensation Diols with diacids or diacid chlorides containing phosphorus. researchgate.net Not specified (heat-driven). Aromatic polyesters and polyesterimides. researchgate.net

| Acyclic Diene Metathesis (ADMET) | Dienes containing phosphoester or phosphoamidate links. nih.gov | Modern metathesis catalysts. | Polyphosphoesters, polyphosphoamidates. nih.gov |

Nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to achieve properties superior to those of the individual components. mdpi.com A significant challenge in creating high-performance nanocomposites is ensuring good dispersion of the nanoparticles and strong interfacial adhesion with the polymer matrix. researchgate.net

Organophosphorus compounds like this compound can play a crucial role as coupling agents or surface modifiers in these systems. The phosphonate group can chemically bond or physically adsorb to the surface of inorganic nanoparticles (e.g., nanoclays, silica). mdpi.com Simultaneously, the organic butyl and methyl groups on the molecule can create a more compatible interface with the host polymer matrix, such as poly(methyl methacrylate) (PMMA) or poly(butyl acrylate) copolymers. nih.gov This improved compatibility helps prevent nanoparticle agglomeration and facilitates stress transfer from the polymer to the reinforcing filler, leading to enhanced mechanical and thermal properties of the final nanocomposite material. nih.gov

Coordination Chemistry and Metal Extraction

This compound and its derivatives are significant in coordination chemistry and metal extraction, particularly for their interactions with f-block elements. Their utility stems from the presence of the phosphoryl group (P=O), which acts as a potent coordination site for metal ions.

Complexation Behavior with Metal Ions (e.g., Actinides, Lanthanides, Uranium, Thorium)

The complexation of this compound and related organophosphorus compounds with various metal ions has been a subject of extensive research. These ligands demonstrate a remarkable ability to form stable complexes with actinides and lanthanides, which is crucial for their separation and extraction.

The extraction of uranium and thorium by dialkyl alkylphosphonates is more effective than with trialkyl phosphates. bohrium.com The stoichiometry of these complexes can vary; for instance, with uranium, it appears to be two organic molecules per uranium atom, while for thorium, the equilibrium is more complex, involving different complexes. bohrium.com The structure of the alkyl chain in these phosphonates significantly influences their extraction behavior. For example, branched butyl H-phosphonates have been synthesized and studied for the extraction of uranium and americium ions from nitric acid. nih.gov Density functional theory (DFT) calculations have been employed to understand the complexation behavior and to deduce the possible structures and binding affinities of actinides with these phosphonates. nih.gov

Studies on lanthanide(III) complexes with a monophosphonate analogue of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) have shown that the central lanthanide ion is nine-coordinate, surrounded by four nitrogen atoms, three acetate (B1210297) and one phosphonate oxygen atoms, and one water molecule. nih.gov The protonation of the phosphonate group significantly influences the isomeric ratio of the complexes. nih.gov

The complexation properties of these compounds towards minor actinides like neptunium (B1219326) (Np), plutonium (Pu), and americium (Am) have been evaluated through liquid-liquid extraction. researchgate.net The flexibility of the polydentate phosphonate ligands plays a crucial role in their interaction with actinides. researchgate.net

Solvent Extraction Processes in Nuclear Chemistry

In the realm of nuclear chemistry, solvent extraction is a primary method for the reprocessing of spent nuclear fuel, aiming to separate uranium and plutonium from fission products. epa.gov While tri-n-butyl phosphate (B84403) (TBP) has been the universal extractant in the PUREX (Plutonium and Uranium Recovery by Extraction) process, there is ongoing research into alternative extractants with improved properties. osti.gov

Dialkyl alkylphosphonates have been identified as more effective extractants for uranium and thorium compared to TBP. bohrium.com Di-1-methyl heptyl methylphosphonate (B1257008) (DMHMP) has been proposed as a potential candidate for the separation of uranium(VI) from thorium(IV). bohrium.com The process parameters, including the concentration of DMHMP and nitric acid, have been systematically optimized. bohrium.com The irradiation stability of DMHMP was also found to be better than that of TBP. bohrium.com

The structural effects of the carbon chain on the extraction of actinides have been a key area of investigation. nih.gov For instance, the branching of the alkyl chain can lead to unexpected extraction behavior. nih.gov The use of a binary extractant system based on 1,5-bis[2-(hydroxyethoxyphosphoryl)-4-ethylphenoxy]-3-oxapentane and methyl trioctylammonium nitrate (B79036) has been shown to almost completely recover uranium, thorium, hafnium, zirconium, scandium, and titanium in a two-stage extraction process from eudialyte concentrate. mdpi.com

Table 1: Comparison of Extractants in Nuclear Chemistry

Extractant Target Metals Process Key Findings
Di-n-butyl n-butyl phosphonate Uranium, Thorium Solvent Extraction More effective than trialkyl phosphates. bohrium.com
Di-1-methyl heptyl methylphosphonate (DMHMP) Uranium(VI), Thorium(IV) Solvent Extraction Higher extraction efficiency and better irradiation stability than TBP. bohrium.com
Branched butyl H-phosphonates Uranium, Americium Solvent Extraction Branching of the alkyl chain influences extraction behavior. nih.gov
Tri-n-butyl phosphate (TBP) Uranium, Plutonium PUREX Process Universal extractant, but research on alternatives is ongoing. osti.gov
1,5-bis[2-(hydroxyethoxyphosphoryl)-4-ethylphenoxy]-3-oxapentane and methyl trioctylammonium nitrate Uranium, Thorium, Hafnium, Zirconium, Scandium, Titanium Solvent Extraction Almost complete recovery in a two-stage process. mdpi.com

Design of Metal Chelators and Ligands

The ability of phosphonates to form stable complexes with metal ions has led to their use in the design of metal chelators and ligands for various applications, including medicinal chemistry and environmental remediation. nih.govresearchgate.netresearchgate.net

A family of phosphonate-bearing chelators has been synthesized and studied for their potential in metal-based radiopharmaceuticals. nih.govresearchgate.net These ligands have been characterized for their complexation with trivalent metal ions, with solution studies evaluating the stability of the resulting metal complexes. nih.gov For instance, H6phospa was found to form the most stable complexes among the studied ligands. nih.gov

In the context of actinide decorporation, which is the removal of actinides from the body, siderophore-inspired multidentate hydroxypyridonate ligands have been designed. nih.gov These ligands exhibit high affinity and selectivity for actinides. nih.gov While not directly this compound, this highlights the broader strategy of using specific functional groups to design effective metal chelators.

The versatility of phosphonate ligands allows for the synthesis of mono- or dimeric lanthanide complexes. semanticscholar.org The coordination environment of the lanthanide ion can be influenced by the nature of the phosphonate ester ligand. semanticscholar.org

Catalytic Applications and Catalyst Components

While less common than their applications in metal extraction, phosphonates have found utility in the field of catalysis, both as components of catalysts and as support materials.

Use as Support Materials for Catalysts (e.g., Manganese-based Silica)

Mesoporous metal phosphonate hybrid materials have emerged as promising platforms for catalysis due to their high surface area, tunable porosity, and the synergistic properties of their inorganic and organic components. rsc.org These materials can be functionalized to bridge the gap between heterogeneous and homogeneous catalysis. rsc.org

Zirconium phosphates and phosphonates have been extensively studied as heterogeneous catalysts for a variety of acid-catalyzed reactions, including biomass valorization. mdpi.com For example, mesoporous zirconium phosphate has shown excellent catalytic activity in the conversion of fructose, glucose, and sucrose (B13894) to 5-hydroxymethylfurfural (B1680220) (5-HMF), a valuable platform chemical. mdpi.com

While the specific use of manganese-based silica (B1680970) supported by this compound is not extensively detailed in the provided search results, the general principle of using metal phosphonates as catalyst supports is well-established. The phosphonate moiety can provide anchoring sites for catalytically active metal centers. scispace.com

Influence on Catalytic Reaction Efficiencies

The nature of the phosphonate ligand can significantly influence the efficiency and selectivity of a catalytic reaction. For instance, in the context of the Suzuki-Miyaura cross-coupling reaction, heterogeneous catalysts derived from organophosphonic acids have been tested. scispace.com Similarly, a catalyst supported on mesoporous zirconium organocarboxyphosphonate has been used for Heck coupling reactions, demonstrating high conversion rates and the ability to be recycled with minimal loss of activity. scispace.com

In the oxidative decomposition of dimethyl methyl phosphonate (DMMP), a simulant for nerve agents, CuO/CeO2 catalysts have been shown to be effective. mdpi.com The interaction between the metal oxides and the phosphonate is crucial for the catalytic activity. While this example involves the decomposition of a phosphonate, it illustrates the catalytic processes in which these compounds can participate.

The development of bifunctional catalysts, which possess both acidic and metallic sites, is an active area of research. ub.edu Ion exchange resins functionalized with phosphonate groups can serve as supports for metal nanoparticles, creating catalysts for cascade reactions. ub.edu

Environmental Behavior and Degradation Studies

Environmental Fate and Persistence of Methyl Butylphosphonate in Various Media

The persistence of this compound in the environment is dictated by its stability in water and its interaction with soil and sediment.

The hydrolysis of phosphonates, the chemical breakdown in the presence of water, is a key process influencing their persistence in aquatic systems. This reaction involves the cleavage of the ester bond (P-O-C). The rate and mechanism of hydrolysis for phosphonate (B1237965) esters are influenced by several factors, including pH, temperature, and the molecular structure of the compound. nih.gov

Hydrolysis can be catalyzed by both acids and bases. nih.gov

Acid-Catalyzed Hydrolysis : In acidic conditions, the hydrolysis of phosphonate esters typically proceeds through an AAc2 mechanism, which involves a nucleophilic attack by water on the phosphorus atom, leading to P-O bond cleavage. nih.gov Studies on similar compounds, like methyl dialkylphosphinates, have shown that polar and steric effects have a minimal influence on the acid-catalyzed reaction. nih.gov

Base-Catalyzed Hydrolysis : Under alkaline conditions, hydrolysis is highly sensitive to steric hindrance. An increase in the size and branching of the alkyl groups attached to the phosphorus atom can significantly decrease the reaction rate. nih.gov For example, the relative rate of alkaline hydrolysis for ethyl diethylphosphinate is substantially faster than for the more sterically hindered di-tert-butyl phosphinate. nih.gov

Given the structure of this compound, it can be inferred that it will undergo hydrolysis, with the rate being dependent on the pH and temperature of the aquatic environment. The presence of two different alkyl groups (methyl and butyl) would lead to two potential hydrolysis products: butylphosphonic acid and methylphosphonic acid, alongside methanol (B129727) and butanol. Extrapolating from studies on other esters, hydrolysis half-lives can range from months to years under typical environmental conditions (pH 8, 10°C). oieau.fr

Table 1: Factors Influencing the Hydrolysis of Phosphonate Esters

Factor Influence on Hydrolysis Rate Mechanism/Notes
pH Rate is dependent on pH; reactions can be acid- or base-catalyzed. nih.gov Different mechanisms dominate in acidic versus alkaline conditions. nih.gov
Temperature Higher temperatures generally increase the rate of hydrolysis. nih.gov Allows for overcoming the activation energy of the reaction. nih.gov
Steric Hindrance Increased steric bulk of alkyl groups significantly decreases the rate of alkaline hydrolysis. nih.gov Has little effect on acid-catalyzed hydrolysis. nih.gov
Leaving Group The stability of the alcohol leaving group can influence the reaction rate. nih.gov Not a primary factor in most environmental hydrolysis scenarios.

| Catalysts | Can be catalyzed by acids (e.g., HCl) or bases (e.g., NaOH). nih.gov | Environmental hydrolysis is typically mediated by ambient H+ or OH- concentrations. |

This table is generated based on general findings for phosphonate esters due to a lack of specific data for this compound.

Phosphonates are known to interact strongly with surfaces, a characteristic that is a primary determinant of their fate and mobility in terrestrial and aquatic systems. nih.govwikipedia.org This strong adsorption behavior results in their significant removal from the aqueous phase and limits their transport through soil profiles and into groundwater. nih.govresearchgate.net

The mobility of phosphonates in soil and sediment is generally low due to this high affinity for solid-phase components. nih.gov The primary factors governing the adsorption of phosphonates include:

Soil Composition : The presence of clays (B1170129) (like montmorillonite), metal oxides (particularly iron and aluminum oxides), and organic matter strongly influences adsorption. nih.govresearchgate.net

pH : Soil pH affects the surface charge of minerals and the speciation of the phosphonate, which in turn influences the strength of adsorption. researchgate.net

Cation Presence : Phosphonates are effective chelating agents and can form stable complexes with metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) which are prevalent in natural waters and soils. This complexation can lead to precipitation or enhanced adsorption. nih.govwikipedia.org

Due to its phosphonate functional group, this compound is expected to exhibit strong adsorption to soil and sediment particles. This would lead to low mobility, with the compound being largely retained in the upper soil layers. Consequently, the potential for leaching into groundwater is considered to be low. nih.govresearchgate.net

Table 2: Soil and Sediment Factors Affecting Phosphonate Adsorption

Factor Effect on Adsorption Rationale
Clay Content Increased adsorption Clays provide a large, reactive surface area for binding. researchgate.net
Metal Oxides (Fe, Al) Increased adsorption Phosphonate groups form strong complexes with iron and aluminum oxides. researchgate.net
Organic Matter Increased adsorption Organic matter offers binding sites for phosphonates. researchgate.net
pH Variable Affects both the charge of the phosphonate molecule and the surface charge of soil minerals, influencing electrostatic interactions. researchgate.net

| Phosphate (B84403) Content | Decreased adsorption | Phosphate can compete with phosphonates for the same adsorption sites on soil minerals. nih.gov |

This table is generated based on general findings for phosphonates due to a lack of specific data for this compound.

Theoretical and Computational Chemistry Studies

Structure-Activity Relationship (SAR) Modeling

Theoretical and computational chemistry studies, particularly Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, provide valuable insights into the behavior of chemical compounds. While specific SAR models exclusively for methyl butylphosphonate are not extensively documented in publicly available literature, the principles derived from studies on analogous organophosphorus compounds can be applied to understand its potential reactivity, selectivity, and complexation behavior.

Correlating Molecular Structure with Reactivity and Selectivity

The reactivity and selectivity of phosphonate (B1237965) esters like this compound are intrinsically linked to their molecular structure. Key structural features influencing their chemical behavior include the nature of the alkyl groups attached to the phosphorus atom and the ester oxygen atoms, the electronic environment of the phosphoryl (P=O) group, and steric factors.

Electronic Effects:

The electron-donating or withdrawing nature of the substituents on the phosphorus atom significantly impacts the reactivity of the phosphoryl group. In this compound, the methyl and butyl groups are alkyl groups, which are generally considered electron-donating. This has several consequences:

Nucleophilicity of the Phosphoryl Oxygen: The electron-donating character of the alkyl groups increases the electron density on the phosphoryl oxygen, enhancing its nucleophilicity and its ability to participate in hydrogen bonding or coordinate to metal centers.

Electrophilicity of the Phosphorus Atom: Conversely, the electron-donating groups decrease the electrophilicity of the phosphorus atom, making it less susceptible to nucleophilic attack compared to phosphonates with electron-withdrawing substituents.

QSAR studies on organophosphate compounds have shown that the HOMO-LUMO energy gap is a significant contributor to their binding affinity. acs.orgacs.org For a series of active phosphonate esters, theoretical calculations of Mulliken atomic charges have been used to explain reactivity differences, with a more positive charge on the phosphorus atom correlating with higher reactivity in certain substitution reactions. researchgate.net

Steric Effects:

The size and branching of the alkyl groups (methyl and butyl) in this compound introduce steric hindrance around the phosphorus center. This steric bulk can influence the accessibility of the phosphoryl oxygen for coordination and the phosphorus atom for nucleophilic attack, thereby affecting reaction rates and selectivity. In solvent extraction applications, the structure of the alkyl groups on phosphonate ligands is known to affect the extraction efficiency and selectivity for different metal ions.

Reactivity in Hydrolysis:

The hydrolysis of phosphonate esters is a key reaction, and its rate is influenced by both electronic and steric factors. Generally, the hydrolysis of phosphonates can proceed under both acidic and basic conditions. mdpi.com The stability of the leaving group and the susceptibility of the phosphorus atom to nucleophilic attack are critical. For this compound, the relative ease of cleavage of the methoxy (B1213986) versus the butoxy group would depend on the specific reaction conditions.

A summary of how structural parameters are expected to influence the reactivity of dialkyl alkylphosphonates, based on general principles, is presented below.

Structural FeatureInfluence on Reactivity/SelectivityExpected Impact on this compound
Alkyl groups on Phosphorus (methyl) Electron-donating, influences the electronic density of the P=O group.Increases nucleophilicity of the phosphoryl oxygen.
Alkyl groups on Ester Oxygen (butyl) Steric hindrance, influences accessibility of the P atom. Affects leaving group potential in substitution reactions.The butyl group provides more steric bulk than a methyl group, potentially slowing down reactions at the phosphorus center.
Phosphoryl (P=O) Group Primary site for coordination and hydrogen bonding. Its bond strength and polarity are modulated by substituents.A highly polar and accessible site for interactions with electrophiles and metal ions.

Prediction of Binding Affinities in Metal Complexation

The phosphonate group is a well-known and effective ligand for a wide range of metal ions, and phosphonate-based compounds are utilized in various applications, including as chelating agents and in solvent extraction. nih.govmdpi.comacs.org The prediction of binding affinities of this compound in metal complexation can be approached using computational modeling techniques, drawing parallels from studies on other phosphonate ligands.

Factors Influencing Metal Complexation:

The formation and stability of metal complexes with phosphonate ligands are governed by several factors:

Basicity of the Phosphoryl Oxygen: As discussed, the electron-donating alkyl groups in this compound enhance the basicity of the phosphoryl oxygen, making it a strong coordination site for metal ions.

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion are crucial. Hard metal cations generally form stronger complexes with the hard oxygen donor of the phosphoryl group.

Steric Hindrance: The butyl group may sterically influence the approach of the metal ion and the stoichiometry of the resulting complex.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of the metal-phosphonate complex.

Computational Approaches:

Density Functional Theory (DFT) is a powerful tool for modeling the structures of metal-phosphonate complexes and calculating their binding energies. nih.gov Such calculations can provide insights into the preferred coordination geometries and the nature of the metal-ligand bonding. For instance, DFT has been used to study the structures of complexes between various phosphonate chelators and trivalent metal ions like La³⁺ and Sc³⁺. nih.gov These studies highlight the sensitivity of the calculated structures and energies to factors like the ligand's protonation state and the inclusion of explicit solvent molecules in the computational model. nih.gov

While specific binding affinity data for this compound are scarce, studies on related systems provide a framework for prediction. For example, the binding affinity of various ligands, including phosphonates, to nanocrystal surfaces has been investigated, showing that phosphonates generally exhibit strong binding. chemrxiv.org

The table below summarizes key parameters and their predicted influence on the metal complexation of this compound.

ParameterInfluence on Metal ComplexationPredicted Behavior for this compound
Phosphoryl Oxygen Basicity A more basic oxygen leads to stronger coordination with metal ions.The alkyl groups enhance basicity, favoring strong complex formation.
Steric Hindrance (Butyl group) Can limit the number of ligands that can coordinate to a single metal center and may influence selectivity between different metal ions.May lead to the formation of less crowded complexes compared to phosphonates with smaller ester groups.
Metal Ion Type Hard metal cations (e.g., lanthanides, actinides, alkaline earth metals) are expected to bind strongly.Expected to form stable complexes with a variety of hard and borderline metal ions.
pH of the Medium Affects the protonation state of any potential acidic impurities or hydrolysis products, which can influence metal binding. mdpi.comIn aprotic, neutral conditions, complexation will be dominated by the neutral ligand.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.